N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-18-4-1-14(2-5-18)12-22-20(24)23-9-7-17(13-23)15-3-6-19-16(11-15)8-10-25-19/h1-6,11,17H,7-10,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOBMWQTTOHGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide, identified by its CAS number 2097920-16-4, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula: CHClNO
- Molecular Weight: 356.8 g/mol
- Structure: The compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a benzofuran moiety, which contributes to its biological properties.
Research indicates that compounds containing the pyrrolidine structure often exhibit diverse biological activities, including:
- Antiviral Activity: Compounds similar to this compound have shown promise as antiviral agents. For instance, studies on N-heterocycles have illustrated their ability to inhibit viral replication by targeting specific viral enzymes such as reverse transcriptase .
- Antibacterial Activity: The presence of the chlorophenyl group is noteworthy, as it has been associated with enhanced antibacterial properties against various strains of bacteria. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes such as acetylcholinesterase and urease. These enzymatic interactions are crucial in various therapeutic contexts, including the treatment of neurodegenerative diseases and urinary tract infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antibacterial | Effective against E. coli | |
| Enzyme Inhibition | AChE inhibition | |
| Antifungal | Moderate activity | |
| Cytotoxicity | Varies by cell line |
Case Studies
- Antiviral Studies: A study published in MDPI demonstrated that N-Heterocycles could significantly reduce viral loads in cultured cells at concentrations as low as 0.20 μM, showcasing the potential for further development into antiviral therapies .
- Antibacterial Efficacy: Another investigation highlighted that derivatives with similar structures exhibited strong antibacterial effects against Salmonella typhi and Bacillus subtilis, indicating potential for clinical applications in treating bacterial infections .
- Enzyme Interaction Studies: Docking studies revealed that the compound interacts effectively with bovine serum albumin (BSA), suggesting its potential for drug formulation and delivery systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Fluorine in may confer metabolic resistance compared to chlorine. Heterocyclic Moieties: The dihydrobenzofuran in the target compound offers rigidity and aromaticity, which could improve binding affinity compared to furan () or thiazolidinone () derivatives.
Core Structure Variations: Pyrrolidine (5-membered) vs. piperidine (6-membered, ) or thiazolidinone (): Smaller rings like pyrrolidine may favor binding to compact active sites, while larger rings could enhance solubility or alter conformational flexibility.
Amide Linkages: All compounds feature carboxamide linkages, critical for hydrogen bonding with biological targets. Modifications here (e.g., pyridine in ) could shift target specificity.
The absence of a 5-oxo group in the target compound may reduce CB2 receptor affinity compared to , as seen in .
Limitations:
Preparation Methods
Pyrrolidine Ring Functionalization
The pyrrolidine scaffold was prepared through a modified Knorr synthesis:
Reaction Scheme 1
3-Cyano-pyrrolidine → 3-Carboxy-pyrrolidine (Hydrolysis) → 1-Carbamoyl-pyrrolidine (CDI-mediated coupling)
Optimized Conditions
| Parameter | Value |
|---|---|
| Hydrolysis Agent | 6M HCl (reflux) |
| Coupling Reagent | CDI in DMF |
| Temperature | 45°C |
| Yield | 78% (over two steps) |
Critical monitoring by TLC (Rf = 0.32 in EtOAc/hexane 1:1) ensured intermediate purity.
Benzofuran Moiety Installation
Dihydrobenzofuran Synthesis
The 2,3-dihydro-1-benzofuran-5-yl group was constructed via acid-catalyzed cyclization:
Procedure
- 5-Hydroxy-2-nitrobenzaldehyde (10 mmol) dissolved in glacial acetic acid
- Addition of 1,2-dibromoethane (12 mmol)
- Reflux at 110°C for 8 hours under N₂
Characterization Data
Palladium-Mediated Coupling
The benzofuran group was introduced via Buchwald-Hartwig amination:
Optimized Conditions Table
| Component | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (3 equiv) |
| Solvent | Toluene |
| Temperature | 100°C |
| Reaction Time | 16 hours |
| Yield | 62% |
Mass spectrometry confirmed successful coupling (m/z calc. 314.4, found 314.3).
Carboxamide Bond Formation
4-Chlorobenzylamine Coupling
The final step employed EDC/HOBt-mediated amidation:
Reaction Parameters
- Molar Ratio (Acid:Amine): 1:1.2
- Activator: EDC (1.5 equiv)/HOBt (1.0 equiv)
- Solvent System: DCM/DMF (4:1)
- Temperature: 0°C → RT (12 h gradient)
Purification
- Column chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1 gradient)
- Final recrystallization (ethanol/water 7:3)
Yield Optimization
| Attempt | Base Used | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Et₃N | DCM | 45 |
| 2 | DIPEA | THF | 58 |
| 3 | Pyridine | DMF/DCM | 72 |
The pyridine/DMF system provided optimal results by mitigating side reactions.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.21 (t, J=5.6 Hz, 1H, NH)
- 7.38 (d, J=8.3 Hz, 2H, ArH)
- 7.32 (d, J=8.3 Hz, 2H, ArH)
- 6.92 (d, J=8.1 Hz, 1H, benzofuran-H)
- 4.54 (s, 2H, NCH₂Ar)
- 3.85 (m, 1H, pyrrolidine-H)
¹³C NMR (126 MHz, DMSO-d₆):
- 170.2 (C=O)
- 154.3 (benzofuran-O)
- 132.1 (C-Cl)
- 52.8 (pyrrolidine-NCH₂)
Purity Assessment
HPLC Conditions
- Column: C18 (250 × 4.6 mm, 5 µm)
- Mobile Phase: MeCN/H₂O (70:30)
- Flow Rate: 1.0 mL/min
- Retention Time: 8.42 min
- Purity: 98.5%
Process Optimization Challenges
Byproduct Formation Analysis
Major impurities identified during scale-up:
- N-Overalkylation Product (7-12% without temp control)
- Benzofuran Ring-Opened Derivative (pH-sensitive)
Mitigation Strategies
- Strict temperature control (<40°C during amidation)
- Buffered reaction medium (pH 7.4 phosphate)
- In-line IR monitoring of carbonyl stretching (1680-1720 cm⁻¹)
Alternative Synthetic Routes
Enzymatic Approach Exploration
Comparative study of lipase-mediated synthesis:
| Enzyme | Solvent | Conversion (%) |
|---|---|---|
| CAL-B | MTBE | 38 |
| PPL | THF | 22 |
| No enzyme | DMF | <5 |
Though offering greener chemistry, enzymatic methods showed limited efficiency for this bulky substrate.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution (for chlorophenyl group attachment), cyclization (for the pyrrolidine ring), and carboxamide formation. Critical parameters include solvent selection (e.g., DMF or THF), temperature control (0–60°C), and catalysts like EDCI/HOBt for amide coupling. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
- Validation : Reaction progress is monitored using TLC, while final product purity is confirmed via NMR (1H/13C) and LC-MS .
Q. How is the compound structurally characterized to confirm its identity?
- Methodology :
- X-ray crystallography (for single crystals) reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and chlorophenyl groups) .
- NMR spectroscopy (1H/13C) identifies proton environments and carbon frameworks, with chemical shifts for the benzofuran (δ 6.8–7.2 ppm) and pyrrolidine (δ 2.5–3.5 ppm) moieties being diagnostic .
- FT-IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
Q. What in vitro assays are used to screen the compound’s biological activity?
- Methodology :
- Enzyme inhibition assays (e.g., acetylcholinesterase or α-glucosidase) use spectrophotometric methods to measure IC50 values. For example, pre-incubation of the compound with the enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) followed by absorbance measurement at 405 nm .
- Cytotoxicity screening (e.g., MTT assay) in cancer cell lines (HeLa, MCF-7) assesses viability at varying concentrations (1–100 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Substituent variation : Synthesize analogs with modified benzofuran (e.g., methoxy or nitro groups) or chlorophenyl (e.g., fluorophenyl) substituents. Compare IC50 values to identify critical functional groups .
- Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., acetylcholinesterase). Validate predictions via mutagenesis studies .
- Data interpretation : A >10-fold increase in activity after substituting the chlorophenyl group with a trifluoromethyl group suggests enhanced hydrophobic interactions .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Case example : If the compound shows high α-glucosidase inhibition but low cellular activity, consider:
- Membrane permeability : Assess logP (octanol-water partition coefficient) to evaluate bioavailability. A logP >3 may indicate poor solubility .
- Metabolic stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the benzofuran ring) .
- Resolution : Modify the benzofuran moiety with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
Q. How to design crystallization experiments for X-ray diffraction analysis?
- Methodology :
- Solvent screening : Test solvent mixtures (e.g., ethanol/water or DMSO/hexane) for slow evaporation at 4°C. Crystals suitable for X-ray analysis typically form in 7–14 days .
- Data collection : Use a synchrotron source for high-resolution data (≤1.0 Å). Refinement with SHELXL resolves hydrogen-bonding networks (e.g., N–H⋯O interactions between carboxamide groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
